2-((2-Fluoroethyl)(methyl)amino)ethanol

Description

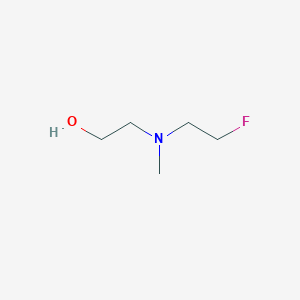

Structure

3D Structure

Properties

IUPAC Name |

2-[2-fluoroethyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQICUMFZYPGYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132785-26-2 | |

| Record name | 2-[(2-fluoroethyl)(methyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Fluoroethyl Methyl Amino Ethanol and Its Analogs

Strategies for Carbon-Fluorine Bond Formation within Aminoethanol Scaffolds

The formation of the carbon-fluorine (C-F) bond is a critical step in the synthesis of 2-((2-fluoroethyl)(methyl)amino)ethanol. Both nucleophilic and electrophilic fluorination methods are considered for this transformation, each with its own set of advantages and challenges.

Nucleophilic fluorination is a widely employed strategy for the synthesis of radiolabeled compounds, particularly for positron emission tomography (PET) imaging agents. This approach involves the displacement of a leaving group by a fluoride (B91410) ion. In the context of synthesizing ¹⁸F-labeled analogs of this compound, this method is of paramount importance.

The process typically begins with the production of [¹⁸F]fluoride, a positron-emitting radioisotope of fluorine, which is then used to displace a suitable leaving group on a precursor molecule. nih.govnih.gov Common precursors for this reaction are tosylates, mesylates, or other sulfonate esters due to their excellent leaving group ability. ucla.edu For instance, the synthesis of [¹⁸F]FDDNP, an analog of the target compound, utilizes a tosyloxy precursor which undergoes radiofluorination with K[¹⁸F]/Kryptofix 2.2.2. nih.govresearchgate.net This reaction yields the desired [¹⁸F]fluoroethyl group with high efficiency. nih.govresearchgate.net

The reaction conditions for nucleophilic fluorination are crucial for achieving high radiochemical yields. Factors such as the choice of solvent, temperature, and the nature of the phase-transfer catalyst (like Kryptofix 2.2.2) can significantly influence the outcome of the reaction. nih.gov For example, the synthesis of 2-[¹⁸F]fluoroethyl tosylate, a key intermediate, is sensitive to reaction time and temperature, which can affect the formation of volatile side-products. nih.govrug.nl The basicity of the reaction medium also plays a role, as it can influence the nucleophilicity of the fluoride ion. nih.gov

Recent advancements in this area include the development of copper-mediated radiofluorination, which has expanded the scope of substrates to include aryl- and vinylstannanes. nih.gov This technique has shown remarkable tolerance to various functional groups, including alcohols, which is particularly relevant for aminoethanol scaffolds. nih.gov

Key Parameters in Nucleophilic Fluorination

| Parameter | Description | Significance |

|---|---|---|

| Fluoride Source | Typically [¹⁸F]KF or other fluoride salts. | Determines the isotopic label and influences reactivity. |

| Precursor | Molecule containing a good leaving group (e.g., tosylate, mesylate). | The structure of the precursor dictates the final product. |

| Solvent | Aprotic polar solvents like acetonitrile (B52724) are common. | Affects the solubility of reagents and the reaction rate. |

| Catalyst | Phase-transfer catalysts like Kryptofix 2.2.2 are often used. | Enhances the nucleophilicity of the fluoride ion. |

| Temperature | Elevated temperatures are often required to drive the reaction. | Optimizing temperature is crucial for maximizing yield and minimizing side reactions. |

Electrophilic fluorination offers an alternative pathway for introducing a fluorine atom into organic molecules. wikipedia.org This method involves the use of a fluorinating agent that acts as an electrophile, transferring a fluorine atom to a nucleophilic center on the substrate. numberanalytics.comnumberanalytics.com While less common for the synthesis of simple fluoroalkylamines compared to nucleophilic methods, it represents a conceptually important approach.

The mechanism of electrophilic fluorination generally involves the attack of a nucleophile (such as a carbanion or an enolate) on an electrophilic fluorine source. wikipedia.org A variety of electrophilic fluorinating reagents have been developed, with N-F compounds being among the most stable, safe, and economical. wikipedia.orgnih.gov Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgbrynmawr.edunih.gov

For the synthesis of a molecule like this compound, an electrophilic fluorination strategy would conceptually involve the generation of a nucleophilic carbon center at the appropriate position on a precursor molecule, followed by reaction with an electrophilic fluorinating agent. However, the direct application of this method to aminoethanol scaffolds can be challenging due to the presence of multiple nucleophilic sites (the nitrogen and oxygen atoms). Therefore, protecting group strategies would be essential to ensure regioselectivity.

The optimization of electrophilic fluorination reactions involves careful consideration of the fluorinating agent, solvent, temperature, and substrate concentration. numberanalytics.com The choice of the fluorinating agent is particularly critical, as it determines the reactivity and selectivity of the process. numberanalytics.comnih.gov

Precursor Chemistry and Intermediate Synthesis for Target Compound Generation

The successful synthesis of this compound and its analogs relies heavily on the design and preparation of suitable precursors and intermediates. These molecules are engineered to facilitate the key bond-forming reactions and to allow for the introduction of the required functional groups in a controlled manner.

As highlighted in the section on nucleophilic fluorination, precursors bearing a good leaving group are essential. Tosylates are frequently employed for this purpose due to their high reactivity and ease of preparation. rsc.org The synthesis of a tosylate precursor for this compound would typically start from an alcohol-containing intermediate.

The general procedure for tosylation involves the reaction of the alcohol with tosyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.netnih.gov This reaction converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution with fluoride.

In the context of preparing a precursor for this compound, a key intermediate would be 2-(methyl(2-(tosyloxy)ethyl)amino)ethanol. The synthesis of such a molecule would likely involve the protection of one of the hydroxyl groups, followed by N-alkylation and subsequent tosylation of the remaining hydroxyl group. The choice of protecting groups and the sequence of reactions are critical for achieving the desired product.

To achieve selectivity in the multi-step synthesis of this compound, the use of protecting groups for the amine functionality is often necessary. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. sigmaaldrich.comchemrxiv.org

The synthesis of N-protected ethanolamine (B43304) intermediates can be achieved by reacting an ethanolamine derivative with a protecting group reagent. For example, N-Boc-ethanolamine can be prepared by reacting 2-aminoethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). sigmaaldrich.comchemrxiv.org This protected intermediate can then be further functionalized at the hydroxyl group or the remaining N-H bond.

The use of N-protected intermediates allows for the selective modification of other parts of the molecule without interference from the reactive amine group. For instance, the hydroxyl group of N-Boc-ethanolamine can be converted to a leaving group, such as a tosylate, which can then be displaced by a nucleophile.

Protection: Protection of the amine and/or one of the hydroxyl groups of a suitable starting material, such as 2-(methylamino)ethanol (B44016). merckmillipore.com

Functionalization: Introduction of a leaving group, such as a tosylate, at the desired position.

Fluorination: Nucleophilic substitution of the leaving group with fluoride.

Deprotection: Removal of the protecting groups to yield the final product.

For example, in the synthesis of related compounds, automated, multi-step flow processes have been developed to improve efficiency and yield. whiterose.ac.ukresearchgate.net These systems allow for the precise control of reaction conditions and can minimize the need for manual purification steps. The optimization of such processes often involves a systematic variation of reaction parameters to identify the optimal conditions for each step. whiterose.ac.uknih.gov

Illustrative Multi-Step Synthesis Overview

| Step | Transformation | Key Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | N-Protection | Di-tert-butyl dicarbonate (Boc₂O), base | To prevent side reactions at the amine group. |

| 2 | Tosylation | Tosyl chloride, pyridine | To introduce a good leaving group for fluorination. |

| 3 | Nucleophilic Fluorination | KF, Kryptofix 2.2.2, acetonitrile | To introduce the fluorine atom. |

| 4 | Deprotection | Trifluoroacetic acid or HCl | To remove the protecting group and obtain the final product. |

N-Alkylation and Specific Functionalization Techniques

The construction of the target molecule relies heavily on the controlled formation of carbon-nitrogen bonds, a process known as N-alkylation. This involves the sequential and selective introduction of different alkyl groups onto a nitrogen atom within a precursor molecule.

Aminoethanols, which contain both a primary or secondary amine and a hydroxyl group, present a unique challenge in synthetic chemistry. The direct alkylation of these compounds can lead to a mixture of products, including mono-N-alkylated, di-N,N-alkylated, and O-alkylated species. Achieving selective mono-N-alkylation is therefore a critical objective.

One of the primary challenges is that the two protons on a primary amine group of an ethanolamine are chemically identical, making selective mono-alkylation difficult. chemrxiv.org Often, using an excess of the alkylating agent results in the formation of the N,N-dialkylated product. chemrxiv.org To overcome this, specific strategies are employed to favor the desired mono-alkylated product. These methods often require careful control over reaction conditions to prevent further alkylation.

Key strategies for achieving selective mono-N-alkylation include:

Stoichiometric Control : The ratio of the aminoethanol to the alkylating agent is a critical factor. Using an excess of the aminoethanol can suppress the formation of the dialkylated product. medcraveonline.com For instance, the exclusive formation of N-mono-allylated ethanolamine was achieved when using a 5:1 molar ratio of ethanolamine to allyl bromide. medcraveonline.com

Phase Transfer Catalysis (PTC) : This technique has been shown to be an effective method for the selective N-alkylation of monoethanolamine. medcraveonline.com The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between reactants in different phases (e.g., a liquid-liquid system), leading to high selectivity for the mono-N-alkylated product with yields around 70%. medcraveonline.com

Protecting Group Strategy : An alternative route involves the use of protecting groups. For example, the nitrogen atom can be protected with a group like tert-butoxycarbonyl (Boc). This allows for other synthetic manipulations to occur before the protecting group is removed, followed by a controlled alkylation step. chemrxiv.org

Reductive N-alkylation, which involves reacting an amine with an aldehyde in the presence of a reducing agent and a catalyst, is another powerful method suitable for a wide range of amines and amino alcohols, often resulting in good yields of the desired N-alkylated compounds. google.com

| Method | Key Parameters | Typical Outcome | Reference |

| Stoichiometric Control | Excess of aminoethanol (e.g., 5:1 ratio to alkyl halide) | Suppresses di-alkylation, favors mono-alkylation | medcraveonline.com |

| Phase Transfer Catalysis | Use of catalyst (e.g., TBAB), controlled stoichiometry (1:1) and temperature | High selectivity for mono-N-alkylation (approx. 70% yield) | medcraveonline.com |

| Protecting Groups | Introduction and subsequent removal of a protecting group (e.g., Boc) | Prevents side reactions and allows for controlled, stepwise synthesis | chemrxiv.org |

| Reductive N-Alkylation | Aldehyde, hydrogen, and a supported metal catalyst (e.g., Pt) | Suitable for a wide variety of amines, good yields | google.com |

Synthesizing this compound requires the specific introduction of both a methyl group and a 2-fluoroethyl group onto the nitrogen atom of an ethanolamine precursor. This is typically achieved through sequential alkylation steps. A common synthetic route would start with 2-(methylamino)ethanol, which already contains the methyl group and the ethanol (B145695) backbone.

The subsequent introduction of the 2-fluoroethyl group onto the secondary amine of 2-(methylamino)ethanol is the key final step. This fluoroalkylation can be accomplished using an appropriate electrophilic reagent, such as 2-fluoroethyl tosylate or a 2-fluoroethyl halide (e.g., 2-bromoethanol (B42945) followed by a Finkelstein reaction). wikipedia.org The incorporation of fluorine is of significant interest in medicinal chemistry as it can alter a molecule's basicity, permeability, and metabolic stability. researchgate.netnih.gov While methods for trifluoroethylation are reported, the introduction of a monofluoroethyl group follows similar principles of nucleophilic substitution. researchgate.net

The synthesis can be conceptualized in two main approaches:

Methylation followed by Fluoroethylation :

Start : Ethanolamine

Step 1 : Selective mono-N-methylation to produce 2-(methylamino)ethanol. This can be achieved via reductive amination with formaldehyde (B43269) or using a methylating agent under controlled conditions. nih.gov

Step 2 : N-fluoroethylation of 2-(methylamino)ethanol using a reagent like 2-fluoroethyl tosylate to yield the final product.

Fluoroethylation followed by Methylation :

Start : Ethanolamine

Step 1 : Selective mono-N-fluoroethylation to produce 2-((2-fluoroethyl)amino)ethanol. This step faces the same selectivity challenges as general mono-alkylation. chemrxiv.org

Step 2 : N-methylation of the resulting secondary amine to yield the final product.

Automation in Radiosynthesis and Chemical Production for Research Applications

For research applications, particularly in positron emission tomography (PET), analogs of this compound are often labeled with a positron-emitting isotope, such as Fluorine-18 (B77423) ([¹⁸F]). The synthesis of these radiolabeled tracers involves working with short-lived radioactive isotopes, necessitating rapid and reliable production methods. nih.gov To meet this demand and ensure safety and reproducibility, the automation of radiosynthesis has become standard practice. nih.govradiologykey.com

Fully automated radiosynthesizers have been developed to aid radiochemists in the routine production of a diverse range of PET tracers. nih.govsnmjournals.org These systems offer significant advantages over manual methods, which can be time-consuming and expose technicians to higher levels of radiation. auntminnie.com Modern radiosynthesizers are often based on a disposable cassette design, which eliminates the need for complex cleaning protocols between syntheses and allows for the quick transition between the production of different tracers on a single machine. nih.govnih.govsnmjournals.org

The process of translating a manual synthesis to an automated platform involves breaking down the procedure into fundamental "unit operations" that the synthesizer's software can execute. nih.gov These operations include:

Activation of [¹⁸F]fluoride

Radiofluorination of the precursor molecule

Purification using cartridges or HPLC

Removal of protecting groups

Final formulation for injection

Automated systems like the ELIXYS radiosynthesizer are designed to be versatile, handling a wide variety of reaction conditions, including high temperatures and pressures, without needing hardware modifications. nih.govsnmjournals.org This flexibility makes them suitable for both novel tracer development and routine clinical production. nih.gov The automation of these processes leads to improved yields, higher consistency, and enhanced safety in the production of radiopharmaceuticals for research and clinical trials. nih.govauntminnie.com

| Feature | Description | Advantage | Reference |

| Platform Type | Fully automated radiosynthesizers (e.g., ELIXYS, FASTlab2, Synthera) | Reduces manual intervention and radiation exposure; improves reproducibility. | nih.govradiologykey.com |

| Design | Disposable, single-use cassettes | Eliminates cross-contamination and cleaning validation; allows for rapid switching between different tracer syntheses. | nih.govnih.govsnmjournals.org |

| Process Control | Software-driven unit operations | Allows complex multi-step syntheses to be programmed and executed precisely. | nih.govsnmjournals.org |

| Versatility | Accommodates diverse synthesis protocols and reaction conditions | Enables production of a wide variety of PET tracers on a single instrument without hardware modification. | nih.govsnmjournals.org |

| Outcome | Consistent radiochemical yields and purity | Ensures reliable production of clinical-grade tracers for research and diagnostic imaging. | nih.govauntminnie.com |

Spectroscopic Characterization and Structural Elucidation of 2 2 Fluoroethyl Methyl Amino Ethanol and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to map out the chemical environment of each atom within a molecule.

For 2-((2-Fluoroethyl)(methyl)amino)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique hydrogen environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, according to the n+1 rule. The integration of the peak areas corresponds to the relative number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov The ¹⁹F NMR spectrum would show a signal for the fluorine atom, and its coupling with adjacent protons (²JHF and ³JHF) would be observable in both the ¹H and ¹⁹F spectra, confirming the presence of the -CH₂F group. The chemical shift range for fluorine is much larger than for protons, making it very sensitive to the local electronic environment. illinois.edubiophysics.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on typical chemical shifts for similar functional groups.

¹H NMR| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| HO-CH ₂ | ~3.6 | Triplet (t) |

| HOCH₂-CH ₂-N | ~2.6 | Triplet (t) |

| N-CH ₃ | ~2.3 | Singlet (s) |

| F-CH ₂-CH₂-N | ~2.8 | Triplet of Triplets (tt) |

| F-CH₂-CH ₂-N | ~4.5 | Triplet of Triplets (tt) |

| H O- | Variable | Broad Singlet (br s) |

¹³C NMR

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF Coupling (Hz) |

|---|---|---|

| HO-C H₂ | ~59 | N/A |

| HOCH₂-C H₂-N | ~58 | N/A |

| N-C H₃ | ~42 | N/A |

| F-CH₂-C H₂-N | ~55 | ~20 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Infrared radiation is absorbed by a molecule when the frequency of the radiation matches the frequency of a specific vibration that causes a change in the molecule's dipole moment. vscht.cz This provides a characteristic "fingerprint" of the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C-N, C-O, and C-F bonds. docbrown.infonist.gov

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding. vscht.cz

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and ethyl groups.

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region would indicate the C-O single bond stretch.

C-F Stretch: A strong absorption band, typically in the 1000-1400 cm⁻¹ range, would confirm the presence of the carbon-fluorine bond. The exact position can help distinguish it from other signals in the fingerprint region.

C-N Stretch: Aliphatic amines typically show a C-N stretching vibration in the 1020-1250 cm⁻¹ region.

Raman spectroscopy, which measures the inelastic scattering of light, would provide complementary information, particularly for non-polar bonds or symmetric vibrations that might be weak or inactive in the IR spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on typical IR frequencies for functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200-3600 | Strong, Broad |

| C-H | Stretch (sp³) | 2850-3000 | Medium-Strong |

| C-O | Stretch | 1050-1260 | Strong |

| C-F | Stretch | 1000-1400 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of fragmentation patterns. chemguide.co.uk

Upon ionization in the mass spectrometer, this compound would form a molecular ion (M⁺). The high-resolution mass spectrum would provide the exact mass of this ion, allowing for the determination of its elemental formula.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The fragmentation pattern is predictable and characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: This is a common fragmentation pathway for amines and alcohols. youtube.comyoutube.com Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom results in the formation of a stable, resonance-stabilized cation.

Loss of a CH₂OH radical.

Loss of an ethyl or methyl group from the nitrogen.

Loss of small molecules: The molecule may lose stable neutral molecules like H₂O from the alcohol moiety. youtube.com

The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the different functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is most effective for compounds containing chromophores, which are typically systems with conjugated π-bonds or certain heteroatoms with non-bonding electrons.

Saturated aliphatic amines and alcohols, such as this compound, lack significant chromophores. researchgate.net The primary electronic transitions possible (n → σ*) occur at very short wavelengths (typically <200 nm), which are outside the range of standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound but can be useful for quantitative analysis if the compound is derivatized with a UV-active group.

Chromatographic Methods for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the isolation of a target compound from a reaction mixture and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is highly versatile and can be adapted for both analytical (purity assessment) and preparative (purification) purposes.

For a polar compound like this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A non-polar stationary phase, such as C18-silica, would be used.

Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile (B52724), would be used to elute the compound from the column. researchgate.net The composition of the mobile phase can be optimized to achieve the best separation.

Detection: Since the target compound lacks a strong UV chromophore, detection can be challenging. Several options are available:

Refractive Index (RI) Detector: Sensitive to changes in the refractive index of the eluent but can be prone to baseline drift.

Evaporative Light Scattering Detector (ELSD): A universal detector that can detect any non-volatile analyte.

Pre-column or Post-column Derivatization: The analyte can be reacted with a reagent to attach a chromophore or fluorophore, allowing for sensitive detection by a UV or fluorescence detector. nih.gov

By analyzing a sample of this compound with a validated HPLC method, one can determine its purity by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique widely employed in synthetic chemistry to monitor the progress of chemical reactions, assess compound purity, and screen for optimal reaction conditions. longdom.orgresearchgate.net In the context of the synthesis of this compound and its derivatives, TLC serves as an invaluable tool.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica gel or alumina on a plate) and a mobile phase (a solvent or solvent mixture). aga-analytical.com.pl For a hypothetical synthesis of this compound, a reaction mixture aliquot would be spotted onto a TLC plate alongside spots of the starting materials. As the mobile phase ascends the plate via capillary action, compounds separate based on their polarity. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have stronger interactions with the stationary phase and exhibit lower Rf values.

Reaction progress is monitored by observing the disappearance of the starting material spots and the concurrent appearance of a new spot corresponding to the product. thieme.de For amine-containing compounds like this compound, specific visualization agents, such as ninhydrin or anisaldehyde stains, can be used to render the spots visible if they are not UV-active. oiv.introchester.edu The choice of the eluting solvent system is critical and is optimized to achieve clear separation between reactants, products, and any intermediates. Given the polar nature of the alcohol and tertiary amine groups in the target molecule, moderately polar to polar solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol mixtures, are typically effective. teledyneisco.com

| Compound | Structure | Hypothetical Rf Value* | Comments |

|---|---|---|---|

| N-methyl-2-fluoroethylamine (Starting Material 1) | FCH2CH2NH(CH3) | 0.65 | Less polar than the product due to the absence of the hydroxyl group. |

| 2-Bromoethanol (B42945) (Starting Material 2) | BrCH2CH2OH | 0.50 | Polarity influenced by the hydroxyl group. |

| This compound (Product) | FCH2CH2N(CH3)CH2CH2OH | 0.40 | More polar than starting materials due to the presence of both tertiary amine and hydroxyl groups, leading to stronger interaction with the silica gel stationary phase. |

*Rf values are dependent on the specific stationary and mobile phases used. This example assumes a silica gel plate with a 4:1 Ethyl Acetate:Hexane solvent system.

Theoretical and Computational Chemistry Studies for Structural and Electronic Insights

Theoretical and computational chemistry provides powerful methodologies for investigating the structural, electronic, and dynamic properties of molecules at an atomic level. These in-silico approaches complement experimental data, offering insights that can be difficult or impossible to obtain through laboratory techniques alone. For this compound, computational studies are instrumental in understanding its fundamental characteristics, including its three-dimensional structure, conformational preferences, electronic properties, and interactions with its environment.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. arxiv.orgstackexchange.com For this compound, DFT is employed to perform geometry optimization, which systematically alters the molecular geometry to find the lowest energy, most stable conformation. youtube.com This process yields precise information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT can be used to analyze the molecule's electronic properties. chemrxiv.org Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis distribute the total electronic charge among the atoms in the molecule, providing insight into local polarity.

These computational analyses are essential for predicting the molecule's reactivity, stability, and intermolecular interaction sites. whiterose.ac.uknih.gov

| Parameter | Value | Significance |

|---|---|---|

| Total Energy | -422.8 Hartree | Represents the electronic energy of the optimized structure. |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability, likely localized on the nitrogen or oxygen atoms. |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 Debye | Indicates a polar molecule, capable of strong dipole-dipole interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For flexible molecules like this compound, MD simulations provide critical insights into conformational dynamics and non-covalent interactions, such as hydrogen bonding. acs.orgnih.gov

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic solution-phase behavior. nih.gov The forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. Analysis of these trajectories reveals:

Conformational Preferences: Ethanolamines are known to adopt various conformations (rotamers) due to rotation around their single bonds. MD simulations can identify the most populated and energetically favorable conformers in a given environment. Studies on related ethanolamines show a tendency for gauche conformations around the O-C-C-N dihedral, often stabilized by intramolecular hydrogen bonds between the hydroxyl hydrogen and the amine nitrogen. nih.govacs.orgntu.edu.tw

Intermolecular Interactions: When simulated in a solvent like water, MD can quantify the extent and dynamics of hydrogen bonding between the molecule's hydroxyl and amine groups and the surrounding water molecules. researchgate.net This includes calculating radial distribution functions (RDFs) to understand the solvation shell structure and hydrogen bond lifetimes to characterize the strength and stability of these interactions. mdpi.com

These simulations are vital for understanding how the molecule behaves in a biological or chemical system, where conformation and solvent interactions govern its activity and properties.

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | CHARMM / AMBER | Defines the potential energy function for calculating interatomic forces. |

| Water Model | TIP3P | A standard model for explicit water solvent molecules. mdpi.com |

| Simulation Box | Cubic, 50 Å x 50 Å x 50 Å | Contains the solute and solvent molecules with periodic boundary conditions. |

| Temperature | 300 K | Controlled by a thermostat (e.g., V-rescale) to simulate ambient conditions. mdpi.com |

| Pressure | 1 bar | Controlled by a barostat (e.g., Parrinello-Rahman) for NPT ensemble simulations. mdpi.com |

| Simulation Time | 100 ns | Duration of the simulation to allow for adequate sampling of conformational space. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to confirm molecular structures. nih.gov DFT calculations are particularly effective for predicting a range of spectroscopic data for molecules like this compound.

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks in an experimental IR spectrum. While calculated harmonic frequencies often show a systematic deviation from experimental values, they can be corrected using empirical scaling factors, leading to excellent agreement. arxiv.org This comparison helps assign experimental peaks to specific vibrational modes (e.g., O-H stretch, C-F stretch, C-N stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a crucial tool for structural elucidation. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, can provide accurate predictions of chemical shifts and coupling constants. youtube.comescholarship.org Comparing the predicted spectrum with the experimental one is a rigorous method for validating a proposed structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization. dtu.dkmdpi.com It provides a high degree of confidence in the structural and electronic description of newly synthesized molecules and their derivatives.

| Spectroscopic Parameter | Experimental Value | Predicted Value (Scaled) | Assignment |

|---|---|---|---|

| IR Frequency (cm-1) | ~3400 | 3405 | O-H stretch |

| IR Frequency (cm-1) | ~1050 | 1055 | C-F stretch |

| 1H NMR Chemical Shift (ppm) | 3.65 (t) | 3.68 | -CH2-OH |

| 13C NMR Chemical Shift (ppm) | 82.1 (d, JC-F=170 Hz) | 82.5 | -CH2-F |

Radiochemistry and Radiopharmaceutical Development Utilizing the Fluoroethylated Scaffold

[¹⁸F]-Radiolabeling Strategies and Methodologies

The introduction of fluorine-18 (B77423) into molecules to create PET radiopharmaceuticals is a primary focus for radiochemists. [¹⁸F]Fluoroethylation, facilitated by scaffolds like 2-((2-fluoroethyl)(methyl)amino)ethanol, is a widely recognized and effective method for this purpose.

Nucleophilic [¹⁸F]-Fluorination of Designed Precursors

Nucleophilic substitution is a fundamental strategy for [¹⁸F]-radiolabeling. This process typically involves the displacement of a good leaving group, such as a tosylate, by the [¹⁸F]fluoride ion. To achieve this, the [¹⁸F]fluoride must be activated, a process that involves removing its hydration shell. This is conventionally done through azeotropic drying with acetonitrile (B52724) in the presence of a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) nih.govnih.gov. The anhydrous [¹⁸F]fluoride is then reacted with a precursor molecule containing the leaving group to yield the desired [¹⁸F]-labeled compound nih.govnih.gov.

For instance, the synthesis of 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), a versatile building block for more complex radiotracers, is achieved through the nucleophilic substitution of the 1,2-ethylene ditosylate precursor nih.gov. This reaction's efficiency can be influenced by factors such as reaction time, temperature, and the molar ratio of the base to the precursor nih.gov.

Recent advancements have explored methods to bypass the time-consuming azeotropic drying step. One such approach involves the use of [¹⁸F]tosyl fluoride (B91410) ([¹⁸F]TsF) as a versatile [¹⁸F]fluoride source, which shows high reactivity in radiofluorination reactions osti.govresearchgate.net.

The table below summarizes key parameters for the radiosynthesis of [¹⁸F]FEtOTs, a related fluoroethylating agent.

| Parameter | Range |

| Labeling Temperature | 70 to 130 °C |

| Reaction Time | 3 to 15 minutes |

| Base/Precursor Molar Ratio | 0.4 to 2.7 |

| Data derived from a selection of reports on the synthesis of [¹⁸F]FEtOTs nih.gov. |

Automated Radiosynthesis Protocols for Efficient Production of Radiolabeled Tracers

The growing demand for PET radiopharmaceuticals in both clinical and preclinical settings has driven the development of fully automated radiosynthesis modules nih.govdoaj.org. These systems are crucial for ensuring the safe, reproducible, and efficient production of radiotracers under current Good Manufacturing Practice (cGMP) guidelines nih.govdoaj.org. Automation provides significant radiation protection for operators and allows for the safe handling of large quantities of radioactivity rsc.org.

Modern automated synthesizers, such as the AllinOne and ELIXYS platforms, are designed for versatility, capable of producing a wide variety of [¹⁸F]-labeled radiopharmaceuticals without the need for hardware reconfiguration between different tracer productions nih.govdoaj.orgnih.govresearchgate.net. These systems often utilize "kit-like" disposable cassettes pre-configured for specific tracers, which simplifies the process and minimizes the risk of cross-contamination nih.gov. Automated protocols typically include steps for the nucleophilic fluorination reaction, purification via High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE), and final formulation of the sterile radiopharmaceutical product nih.govdoaj.org. The development of such automated procedures has been instrumental in making novel radiotracers more accessible for research and clinical use.

Incorporation into Positron Emission Tomography (PET) Tracers for Preclinical Research

The fluoroethylated scaffold is a key component in the design of various PET tracers for preclinical research, enabling the in vivo study of biological processes at the molecular level.

Design and Synthesis of Fluoroethylated PET Probes (e.g., [¹⁸F]FDDNP, [¹⁸F]FEMAET)

The design of novel PET probes often involves incorporating a fluoroethyl group onto a molecule with known biological activity. This allows for non-invasive imaging of specific molecular targets.

One notable example is [¹⁸F]FDDNP , a PET tracer developed for imaging β-amyloid plaques and neurofibrillary tangles, which are pathological hallmarks of Alzheimer's disease nih.gov. The synthesis of [¹⁸F]FDDNP involves the fluoroethylation of a precursor molecule, allowing for the in vivo quantification of these protein aggregates in the brain nih.gov.

Another area of active research is the development of fluoroethylated amino acid analogs for tumor imaging. Amino acid PET tracers can offer advantages over the commonly used [¹⁸F]FDG, particularly in brain tumor imaging where [¹⁸F]FDG shows high uptake in normal brain tissue nih.govfrontiersin.org. The synthesis of these tracers, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET), often involves a two-step process of nucleophilic fluorination of a tosylate precursor followed by a deprotection step nih.gov.

Preclinical Evaluation of Radiotracer Stability in Biological Matrices

A critical aspect of developing new PET tracers is evaluating their stability in biological environments. The tracer must remain intact long enough to reach its target and provide a clear imaging signal. Instability can lead to the release of free [¹⁸F]fluoride, which accumulates in bone and can obscure the image, or the formation of radiometabolites with different biodistribution profiles nih.govnih.gov.

Preclinical stability is typically assessed through in vitro incubation of the radiotracer in biological matrices such as saline, fetal bovine serum (FBS), human serum, or liver microsomes nih.govnih.govnih.gov. For example, the stability of a novel [¹⁸F]-labeled 1,5-diarylpyrrole derivative was confirmed by its excellent stability over 4 hours when incubated in saline and FBS nih.gov. Similarly, the probe [¹⁸F]FEM demonstrated good stability in both phosphate-buffered saline (PBS) and mouse serum nih.gov.

The table below illustrates the stability of a radiolabeled compound in different biological media.

| Biological Matrix | Stability |

| Saline | Excellent over 4 hours |

| Fetal Bovine Serum (FBS) | Excellent over 4 hours |

| Phosphate-Buffered Saline (PBS) | Good |

| Mouse Serum (MS) | Good |

| Data compiled from preclinical evaluations of various [¹⁸F]-labeled tracers nih.govnih.gov. |

In Vitro Cellular Uptake Mechanisms and Amino Acid Transport Studies

Understanding how a radiotracer is taken up by cells is crucial for interpreting PET images correctly. For many amino acid-based PET tracers, cellular uptake is mediated by specific amino acid transporters that are often overexpressed in cancer cells nih.govfrontiersin.org.

In vitro cell uptake studies are performed to elucidate these mechanisms. For instance, studies with the amino acid analog p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine (FEP) in 9L glioma cells showed that its uptake is primarily mediated by the L-type amino acid transport (LAT) system, particularly the LAT1 subtype nih.gov. This transporter is known to be upregulated in various cancers, making it an attractive target for tumor imaging nih.gov. The uptake of radiolabeled amino acids is generally independent of blood-brain barrier disruption, which is a significant advantage in neuro-oncology youtube.com.

Competitive inhibition assays are often used to confirm the involvement of specific transporters. In these experiments, the uptake of the radiotracer is measured in the presence of known inhibitors of the transporter. A reduction in tracer uptake in the presence of the inhibitor indicates that the tracer and the inhibitor are competing for the same transport system nih.gov.

Advanced Radiochemical Purification Techniques for High Radiochemical Purity

The efficacy and safety of radiopharmaceuticals, including those built on a fluoroethylated scaffold like this compound, are critically dependent on their radiochemical purity (RCP). numberanalytics.comnumberanalytics.com Achieving high RCP is essential to ensure accurate diagnostic imaging and to minimize patient exposure to unwanted radioactive impurities. numberanalytics.comnumberanalytics.com Consequently, the purification step following radiosynthesis is of paramount importance. researchgate.net Advanced chromatographic techniques are the cornerstone of this process, with High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) being the most established methods. researchgate.netnih.gov

Beyond HPLC and SPE, other innovative techniques are being explored. Thin-Layer Chromatography (TLC) has been demonstrated as a feasible method for the purification of microscale radiopharmaceutical syntheses, combining high resolution with a low-cost, compact setup. researchgate.netnih.gov For certain peptide radiopharmaceuticals, size exclusion chromatography (SEC) offers a valuable alternative to conventional RP-SPE methods, reliably providing tracers in excellent radiochemical purities (≥ 99%) without the use of organic solvents. nih.gov The continuous development of these advanced purification methods is crucial for enhancing the efficiency, reliability, and accessibility of fluoroethylated PET tracers for clinical and research applications.

Performance of Purification Techniques for ¹⁸F-Fluoroethylated Radiotracers

The following table summarizes the performance metrics for different purification methods applied to various radiopharmaceuticals containing a fluoroethylated group.

| Radiotracer | Purification Method | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Total Time |

| [¹⁸F]Fluspidine | Semi-preparative HPLC | 37 ± 8% | 99.3 ± 0.5% | 59 ± 4 min |

| [¹⁸F]FDDNP | Semi-preparative HPLC | 40-60% | >99% | 90 min |

| ¹⁸F-FP-(+)-DTBZ | SPE (Combined Cartridges) | 29 ± 1.8% | >99% | 27 min |

| [¹⁸F]D3FSP | SPE | 44.4 ± 5.7% (decay corrected) | >95% | 50 min |

| O-2((2-[(18)F]fluoroethyl)methylamino)ethyltyrosine | HPLC | 16-20% (decay corrected) | >99% | N/A |

Biochemical and Chemical Biology Investigations Non Clinical Focus

In Vitro Binding Affinity Studies with Relevant Biomolecular Targets

The 2-((2-fluoroethyl)(methyl)amino)ethanol moiety is a constituent of the well-characterized molecular probe 2-(1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, commonly known as FDDNP. In vitro binding studies have primarily been conducted using this probe to investigate its affinity for pathological protein aggregates.

FDDNP has demonstrated high-affinity binding to synthetic amyloid-beta (Aβ) fibrils, which are a hallmark of Alzheimer's disease. In vitro binding assays with aggregated amyloid-beta 1-40 (Aβ₁₋₄₀) fibrils showed that unlabeled FDDNP binds with two distinct affinity sites. Saturation binding studies using radiolabeled [¹⁸F]FDDNP on homogenates from the frontal cortex of post-mortem Alzheimer's disease brains also confirmed high-affinity binding.

Beyond amyloid-beta, studies have characterized the interaction of FDDNP with other amyloidogenic proteins. In radioligand displacement assays using in vitro-generated α-synuclein filaments, a key component of Lewy bodies in Parkinson's disease, FDDNP demonstrated a moderate binding affinity.

Furthermore, FDDNP has been evaluated as a fluorescent probe for labeling prion plaques in vitro. Studies on fixed, paraffin-embedded cerebellar sections from patients with confirmed Gerstmann-Sträussler-Scheinker disease, sporadic Creutzfeldt-Jakob disease, and variant Creutzfeldt-Jakob disease showed that FDDNP reliably identifies prion plaques of various sizes. nih.govnih.gov

Below is a summary of quantitative binding data for FDDNP with various biomolecular targets.

| Target | Ligand | Assay Type | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Maximum Binding Capacity (Bmax) |

| Aggregated Aβ₁₋₄₀ Fibrils | FDDNP (unlabeled) | Saturation Binding | 0.16 nM (High Affinity) & 1.86 nM (Low Affinity) | 80.8 pmol/mg & 164 pmol/mg |

| AD Frontal Cortex Homogenates | [¹⁸F]FDDNP | Saturation Binding | 0.74 nM | 144 nmol/g tissue |

| In Vitro Aβ₁₋₄₀ Fibrils | [³H]FDDNP | Saturation Binding | 85.0 ± 2.1 nM | 3.8 ± 0.04 nM |

| In Vitro α-Synuclein Filaments | FDDNP (unlabeled) | Displacement Assay | 210 nM (Ki) | Not Applicable |

Data sourced from multiple in vitro studies.

In vitro autoradiography and confocal fluorescence microscopy studies on human brain tissue have revealed that probes containing the this compound structure, such as [¹⁸F]FDDNP, bind to specific pathological protein structures. rug.nl The binding is not limited to amyloid-beta senile plaques but also extends to intracellular neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein. rug.nlsnmjournals.org

The interaction is facilitated by the physicochemical properties of the FDDNP molecule. As a highly hydrophobic and lipophilic compound, it can cross cellular and neuronal membranes to interact with these intracellular and extracellular protein aggregates. rug.nl The binding mechanism is thought to involve hydrophobic interactions between the molecule and its target protein structures. snmjournals.org

In Vitro Metabolic Stability and Transformation Studies of the Compound

The metabolic fate of the this compound motif has been investigated through studies on its derivative, [¹⁸F]FDDNP.

While specific metabolic stability assays of this compound in isolated liver microsomes are not detailed in the reviewed literature, studies on [¹⁸F]FDDNP provide significant insight. In vivo human studies have demonstrated that [¹⁸F]FDDNP undergoes extensive and rapid metabolism. nih.govresearchgate.net After just 10 minutes of administration, over 80% of the radioactivity detected in plasma corresponds to polar radiolabeled metabolites, indicating low metabolic stability of the parent compound. nih.govosti.gov

Crucially, these metabolic transformations have been successfully replicated in vitro using human hepatocytes. nih.govrug.nlosti.gov Hepatocytes represent a comprehensive isolated cellular system containing a wide array of phase I and phase II metabolic enzymes, and their use confirms the susceptibility of the compound to significant metabolic breakdown. In contrast, another bioactive molecule containing the same motif, [¹⁸F]FEMAET, was reported to exhibit good stability both in vitro and in vivo, suggesting that the rest of the molecular structure significantly influences metabolic fate. nih.govresearchgate.net

In vitro studies with human hepatocytes helped to characterize the metabolites of [¹⁸F]FDDNP. The research indicates the formation of polar, ¹⁸F-labeled fragments. nih.govosti.gov The primary metabolic pathway is suggested to be N-dealkylation of the tertiary amine within the 2-((2-fluoroethyl)(methyl)amino)ethyl group. nih.govosti.gov This reaction would involve the removal of either the methyl or the 2-fluoroethyl group, leading to the formation of more polar secondary amine metabolites that can be further processed by other metabolic enzymes.

Role as a Structural Motif in Bioactive Chemical Entities

The this compound framework is a key structural motif in the development of specific bioactive molecules, particularly radiolabeled probes for positron emission tomography (PET) imaging.

The primary importance of this motif lies in the presence of a 2-fluoroethyl group. This allows for relatively straightforward and high-yield radiolabeling with the positron-emitting radionuclide Fluorine-18 (B77423) (¹⁸F). The 109.8-minute half-life of ¹⁸F is ideal for PET imaging, providing sufficient time for production, administration, and imaging before significant radioactive decay.

Examples of Bioactive Molecules:

2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([¹⁸F]FDDNP): This is the most prominent example where the motif is integral to the molecule's function. [¹⁸F]FDDNP was the first PET radiotracer developed to visualize both amyloid plaque and neurofibrillary tangle pathologies in the brain. radiopaedia.org

O-2((2-[(18)F]fluoroethyl)methylamino)ethyltyrosine ([¹⁸F]FEMAET): This compound is a radiolabeled cationic amino acid analog developed as a potential PET tracer for tumor imaging. nih.govresearchgate.net It demonstrates that the 2-((2-[¹⁸F]fluoroethyl)(methyl)amino)ethyl moiety can be incorporated into different molecular scaffolds to target different biological processes, in this case, the upregulated amino acid transport in cancer cells. nih.govresearchgate.net

In these roles, the this compound structure serves as a versatile and effective platform for developing ¹⁸F-labeled imaging agents.

Contribution to Ligand-Target Recognition and Specificity

The this compound moiety plays a significant role in defining the structural and electronic properties of a ligand, which in turn governs its binding affinity and specificity for a biological target. Structure-activity relationship (SAR) studies on derivatives of FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile), a PET tracer for amyloid-β (Aβ) and tau aggregates, have provided valuable insights into the contribution of this chemical entity.

| Compound | Modification | Binding Affinity (Ki, nM) for Aβ Fibrils |

|---|---|---|

| FDDNP | Reference Compound | ~85 |

| t-butyl-FDDNP | Nonplanar analog | 520 |

| cDDNP | Nearly planar tricyclic analog | 0.01 |

| Analog 10b | Modified FDDNP analog | Improved affinity over FDDNP |

| Analog 11b | Modified FDDNP analog | Improved affinity over FDDNP |

Furthermore, in the context of other molecular probes, the placement of the fluoroethyl group has been shown to be critical for target engagement. For instance, in a series of fluorinated 2-oxoquinoline derivatives designed as cannabinoid receptor 2 (CB2) ligands, the position of the fluorine atom—either on an aromatic ring or within a side chain—had a substantial impact on binding efficiency. This highlights the nuanced role of the fluoroethyl group in mediating interactions within the binding pocket of a target protein.

Influence on Preclinical Pharmacokinetic Profiles

The incorporation of the this compound moiety, particularly the fluoroethyl group, significantly influences the pharmacokinetic properties of molecular probes in preclinical studies. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

Preclinical studies with PET tracers containing the 2-((2-[18F]fluoroethyl)(methyl)amino)ethanol structure have provided valuable data on their in vivo behavior. For example, [18F]FDDNP is known to be highly lipophilic, a property that facilitates its entry across the blood-brain barrier to reach its targets in the central nervous system. However, it has also been reported to exhibit slow clearance kinetics from the brain. mdpi.com

The biodistribution of [18F]fluoroethyl bufalin, a compound containing a fluoroethyl group, was investigated in hepatocellular carcinoma-bearing mice. The study revealed rapid clearance of the tracer from the blood and excretion through both hepatic and renal pathways. The distribution in various organs was quantified at different time points, providing a detailed preclinical pharmacokinetic profile.

| Organ | Uptake at 45 min (%ID/g) | Uptake at 2 h (%ID/g) | Uptake at 4 h (%ID/g) |

|---|---|---|---|

| Liver | 15.79 ± 0.73 | 11.46 ± 3.3 | 7.51 ± 1.17 |

| Kidneys | 7.17 ± 0.34 | 3.21 ± 0.57 | - |

| Tumor (SMMC-7721) | 2.31 ± 0.71 | 4.63 ± 0.94 | 4.24 ± 0.86 |

| Blood | - | 1.85 ± 0.37 | - |

The pharmacokinetic parameters for [18F]fluoroethyl bufalin in ICR mice were also determined, indicating a two-compartment model behavior with a distribution half-life (t1/2α) of 0.693 minutes and an elimination half-life (t1/2β) of 510.223 minutes. The clearance (CL) was found to be 0.001 L/min/kg, and the area under the concentration-time curve (AUC0–t) was 540.137 µg/L·min. nih.gov

Studies comparing fluorinated and non-fluorinated analogs of other compounds have shown that fluorination can significantly alter pharmacokinetic profiles. For instance, a study comparing fluorinated and iodinated photosensitizers revealed that the fluorinated compounds exhibited faster tumor uptake and clearance. This suggests that the introduction of the fluoroethyl group can accelerate the distribution and elimination processes.

The metabolic stability of the C-F bond is a key advantage of incorporating the fluoroethyl moiety. However, in some cases, in vivo defluorination can occur, leading to the accumulation of [18F]fluoride in bones, which can be a limitation for certain radiotracers. The stability of the fluoroethyl group is therefore a critical factor in the design of effective PET imaging agents.

Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Structural Analogs of 2-((2-Fluoroethyl)(methyl)amino)ethanol

The rational design of structural analogs of this compound is a key strategy for probing its molecular interactions and optimizing its properties. This process typically involves targeted modifications to specific parts of the molecule, followed by multi-step synthetic procedures to create a library of related compounds for further evaluation.

The aminoalkanol core of this compound is a prime target for structural modification to explore new chemical and functional space. By altering the ethanol (B145695) portion of the molecule, researchers can introduce new functionalities, change the compound's steric and electronic properties, and thereby modulate its biological activity.

A significant example of this approach is the synthesis of O-2((2-[¹⁸F]fluoroethyl)methylamino)ethyltyrosine ([¹⁸F]FEMAET), a cationic amino acid analog designed for positron emission tomography (PET) tumor imaging. researchgate.net In this derivative, the hydroxyl group of the ethanol moiety is replaced with a tyrosine molecule via an ether linkage. The synthesis involves a multi-step approach to first prepare the non-radioactive reference compound and the precursor for radiolabeling. The crucial step of introducing the fluorine atom is achieved through no-carrier-added nucleophilic [¹⁸F]fluorination. researchgate.net This modification transforms the simple aminoalkanol into a more complex molecule designed to interact with specific biological targets, such as amino acid transporters that are overexpressed in certain cancer cells. researchgate.net

The synthesis of such analogs often requires strategic protection and deprotection of functional groups and purification using techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product. nih.gov The design principle behind these modifications is to retain the core N-(2-fluoroethyl)-N-methylamino structure while appending larger, functional moieties to the ethanol terminus to engage with biological systems in novel ways.

| Analog Name | Structural Modification | Synthetic Approach Highlight | Reference |

|---|---|---|---|

| O-2((2-[¹⁸F]fluoroethyl)methylamino)ethyltyrosine ([¹⁸F]FEMAET) | The hydroxyl group of the ethanol moiety is replaced by a tyrosine molecule through an ether linkage. | Multi-step synthesis followed by nucleophilic [¹⁸F]fluorination. | researchgate.net |

| Isosteviol-based 1,3-Aminoalcohols | Incorporation of the aminoalkanol function into a complex diterpenoid scaffold. | Reductive amination of a 3-hydroxyaldehyde intermediate derived from isosteviol. | nih.gov |

| Trifluoromethylated Monoterpene Amino Alcohols | Reduction of trifluoromethylated β-hydroxy-benzyl-O-oximes to yield α-trifluoromethyl-β-amino alcohols. | Reduction using agents like Lithium Aluminium Hydride (LiAlH₄). | mdpi.com |

In the case of the [¹⁸F]FEMAET analog, the addition of the tyrosine group is designed to facilitate interaction with and transport by amino acid transport systems, which are often upregulated in cancer cells. researchgate.net Cell uptake assays have demonstrated that this analog accumulates in prostate cancer (PC-3) and small cell lung cancer cells (NCI-H69) through an energy-dependent mechanism. This biological interaction is a direct consequence of the substituent introduced onto the aminoalkanol moiety. researchgate.net Furthermore, the bulky and polar tyrosine group leads to low brain uptake, indicating that the substituent affects the molecule's ability to cross the blood-brain barrier. researchgate.net

Structure-activity relationship studies on other classes of compounds, such as thiazolidinediones, have shown that even minor changes in substituent position can lead to significant differences in biological activity. For example, shifting an ethoxy substitution from the 4- to the 2-position on a phenyl ring dramatically improved the compound's ability to inhibit cell proliferation and induce apoptosis. nih.gov These findings highlight the principle that the specific placement and nature of substituents are key determinants of a molecule's biological function.

The chemical reactivity is also affected by substituents. For instance, the nucleophilicity of the tertiary amine can be modulated by the electronic effects of nearby groups. The electron-withdrawing nature of the fluoroethyl group is expected to decrease the basicity of the nitrogen atom compared to a simple N-methyl-N-ethylaminoethanol analog. This change in reactivity can influence how the molecule interacts with biological macromolecules and its metabolic stability.

Exploration of Related Fluoroethylated and Methylated Amine Compounds

Simpler, non-fluorinated analogs provide a baseline for understanding the effects of fluorination. Compounds like 2-(Methylamino)ethanol (B44016) (MMEA) and 2-Aminoethanol are fundamental building blocks in this context. nih.govcdhfinechemical.comfoodb.ca MMEA is a viscous liquid used in various industrial applications, including manufacturing and as a formulation intermediate. nih.govmst.dk Comparing the physicochemical properties and reactivity of these compounds with their fluoroethylated counterparts can quantify the impact of the fluorine atom.

Another relevant class of compounds includes those with different alkyl or aryl substituents on the nitrogen atom or the ethanol moiety. For example, 2-Amino-2-(4,5-difluoro-2-methylphenyl)ethanol is a related amino alcohol that features fluorine atoms on an aromatic ring rather than on an ethyl group. nih.gov The study of such isomers and analogs provides insights into how the position of fluorine substitution affects molecular properties.

The broader family of amino alcohols encompasses a wide range of structures with diverse applications. foodb.ca Many serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.com By examining the synthesis and properties of this wider class of compounds, general principles of reactivity and structure-function relationships can be established and then applied to the specific case of this compound.

| Compound Name | Molecular Formula | Key Structural Features | Relevance |

|---|---|---|---|

| This compound | C₅H₁₂FNO | Contains fluoroethyl, methyl, and ethanolamine (B43304) groups. | Target compound. |

| 2-(Methylamino)ethanol (MMEA) | C₃H₉NO | Lacks the fluoroethyl group; has a methyl group. | Non-fluorinated baseline for comparison. nih.gov |

| 2-Aminoethanol | C₂H₇NO | Parent amino alcohol without N-alkylation. | Fundamental structural precursor. foodb.ca |

| 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol | C₇H₁₈N₂O | Fluoroethyl group is replaced by a dimethylaminoethyl group. | Analog with a different N-substituent for SAR studies. nih.gov |

| 2-Amino-2-(4,5-difluoro-2-methylphenyl)ethanol | C₉H₁₁F₂NO | Fluorine atoms are on an aromatic ring. | Illustrates the effect of fluorine position. nih.gov |

Computational Approaches to Elucidate Structure-Activity Relationships

Computational chemistry offers powerful tools for investigating the structure-activity relationships of this compound and its analogs at a molecular level. mst.dk Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations can provide insights that complement experimental findings. nih.govresearchgate.net

Molecular docking studies can be used to predict how analogs of this compound might bind to a specific biological target, such as an enzyme or a receptor. mdpi.com By calculating the binding affinity and analyzing the interaction modes (e.g., hydrogen bonds, hydrophobic interactions), researchers can rationalize the observed biological activity of a series of compounds and guide the design of new, more potent analogs. For a molecule like [¹⁸F]FEMAET, docking could be used to model its interaction with the binding pocket of an amino acid transporter. researchgate.net

DFT calculations can be employed to determine the electronic properties of the molecule, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). researchgate.net The MEP map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of interaction. For this compound, DFT could quantify how the electronegative fluorine atom influences the charge distribution across the molecule and the reactivity of the nitrogen atom and hydroxyl group. researchgate.net

Molecular dynamics simulations can model the behavior of the compound and its interaction with its environment (e.g., water or a protein) over time. researchgate.net This can reveal information about the conformational flexibility of the molecule and the stability of its binding to a target. These computational methods are integral to modern drug discovery and chemical biology, providing a theoretical framework for understanding the link between a molecule's three-dimensional structure and its function. nih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Enhanced Efficiency and Scalability

The efficient and scalable synthesis of 2-((2-Fluoroethyl)(methyl)amino)ethanol is crucial for its broader application. Current research is focused on developing synthetic routes that are not only high-yielding but also amenable to large-scale production. While specific literature on the scalable synthesis of this exact molecule is limited, general strategies for the synthesis of analogous fluoroalkylamines and amino alcohols can be adapted and optimized.

One promising approach involves a two-step process starting from N-methylethanolamine. The first step would be the N-alkylation with a suitable 2-fluoroethylating agent. The second, a nucleophilic substitution, would introduce the fluoroethyl group. Key to the scalability of this process is the choice of the fluoroethylating agent and the reaction conditions.

Another potential route could involve the reductive amination of fluoroacetaldehyde (B75747) with N-methylethanolamine. This method, if optimized, could offer a more direct and atom-economical pathway to the target compound. The development of continuous flow processes for these reactions could further enhance scalability and safety, particularly when handling potentially hazardous reagents. researchgate.net

Future research in this area will likely focus on the use of novel catalysts to improve reaction efficiency and selectivity, as well as the development of purification methods that are suitable for industrial-scale production. researchgate.netamazonaws.com The optimization of these synthetic routes is a critical step toward unlocking the full potential of this compound in various applications.

Integration of Fluoroethylated Scaffolds in Advanced Research Modalities

The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluoroethylated scaffolds, including this compound, valuable tools in medicinal chemistry and advanced research modalities like Positron Emission Tomography (PET) imaging.

A significant application of a derivative of this compound is in the development of PET tracers for neurodegenerative diseases, particularly Alzheimer's disease. nih.gov The radio-labeled version, [¹⁸F]FDDNP, which contains the 2-((2-[¹⁸F]fluoroethyl)(methyl)amino) moiety, is used as a molecular imaging probe to visualize amyloid-beta plaques and neurofibrillary tangles in the brain. nih.gov The presence of the fluoroethyl group is critical for in vivo imaging with ¹⁸F, a positron-emitting isotope with a suitable half-life for PET studies. nih.gov

The development of such tracers highlights the importance of the this compound scaffold in designing molecules that can cross the blood-brain barrier and bind to specific targets within the central nervous system. Future research will likely explore the integration of this scaffold into other PET tracers for different neurological disorders and for oncology imaging. The unique properties conferred by the fluoroethyl group may lead to the development of new diagnostic and therapeutic agents.

Potential Applications in Chemical Catalysis or Materials Science

While direct applications of this compound in chemical catalysis or materials science are not yet widely reported, its structural features suggest several potential areas of exploration. The presence of both a tertiary amine and a hydroxyl group makes it a candidate for use as a ligand in catalysis or as a monomer in polymer synthesis.

In the realm of chemical catalysis , the nitrogen and oxygen atoms of this compound could act as a bidentate ligand for various metal centers. The electron-withdrawing nature of the fluoroethyl group could modulate the electronic properties of the metal center, potentially influencing the catalytic activity and selectivity in reactions such as asymmetric synthesis. nih.govresearchgate.net The development of chiral catalysts derived from this amino alcohol could be a promising avenue for future research.

In materials science , the compound could serve as a functional monomer in the synthesis of novel polymers. nih.gov The incorporation of the fluoroethyl group into a polymer backbone could impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. numberanalytics.comwikipedia.org Such fluorinated polymers could find applications in high-performance coatings, membranes, and electronic materials. researchgate.net The amino alcohol functionality also allows for its use as a curing agent for epoxy resins or as a building block for polyurethanes, creating materials with tailored properties.

Future investigations into these potential applications will be crucial in expanding the utility of this compound beyond its current use in medicinal chemistry and establishing it as a versatile building block in catalysis and materials science.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C5H12FNO | 121.15 | Fluoroethyl group, tertiary amine, primary alcohol |

| N-Methylethanolamine | C3H9NO | 75.11 | Precursor for synthesis, contains secondary amine and primary alcohol |

| 2-Fluoroethanol | C2H5FO | 64.06 | Simple fluorinated alcohol, useful synthetic intermediate |

| [¹⁸F]FDDNP | C21H16FN3O | 345.37 (non-radioactive) | PET imaging agent containing the fluoroethylamino moiety |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.